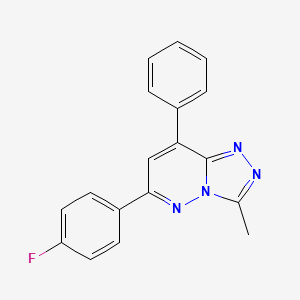

1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl-

Description

1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl- is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and material sciences. This compound is part of the broader class of triazolopyridazines, which are known for their diverse biological activities.

Properties

CAS No. |

130187-57-4 |

|---|---|

Molecular Formula |

C18H13FN4 |

Molecular Weight |

304.3 g/mol |

IUPAC Name |

6-(4-fluorophenyl)-3-methyl-8-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |

InChI |

InChI=1S/C18H13FN4/c1-12-20-21-18-16(13-5-3-2-4-6-13)11-17(22-23(12)18)14-7-9-15(19)10-8-14/h2-11H,1H3 |

InChI Key |

SJUULSIOLOKJLN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl- typically involves the reaction of substituted acetophenones with glyoxylic acid monohydrate and acetic acid under reflux conditions. The reaction mixture is then treated with ammonium hydroxide to adjust the pH . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis offers a scalable and efficient route that could be adapted for larger-scale production .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl- undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction of nitro groups can be achieved using hydrazine hydrate and ferric chloride hexahydrate.

Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Hydrazine hydrate, ferric chloride hexahydrate, activated carbon.

Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl- has several scientific research applications:

Medicinal Chemistry: It has been studied for its potential as an antitubulin agent, showing promise in cancer treatment.

Biology: The compound has applications in cell cycle analysis and tubulin assembly assays.

Material Sciences: It is used in the development of new materials with unique properties, such as heat-resistant explosives.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl- involves its interaction with molecular targets such as tubulin. It inhibits tubulin polymerization, which is crucial for cell division, thereby exhibiting antitumor activity . The compound also interacts with various kinases, affecting multiple signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

1,2,4-Triazolo(4,3-b)pyridazine derivatives: These include compounds with different substituents on the triazolo and pyridazine rings, which can exhibit varying biological activities.

1,2,3-Triazolo-fused pyrazines and pyridazines: These compounds share a similar triazole ring but differ in their fused ring systems and biological activities.

Uniqueness

1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl- stands out due to its specific substitution pattern, which imparts unique biological properties, particularly its potent antitubulin activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.